2,3,4-Tri-O-methyl-L-arabinose
Description
2,3,4-Tri-O-methyl-L-arabinose is a methylated derivative of L-arabinose, a pentose sugar commonly found in plant polysaccharides such as arabinans and arabinogalactans. Its structure features methyl groups at the 2-, 3-, and 4-hydroxyl positions, leaving the 1- and 5-positions unmodified (or involved in glycosidic linkages in polymeric forms). This compound is primarily synthesized via permethylation reactions using reagents like methyl iodide and silver oxide under controlled conditions .
Its significance lies in structural biochemistry, where it serves as a critical marker in linkage analysis of polysaccharides. For example, during methylation studies of tamarack arabogalactan, this compound was identified in hydrolysates of fully methylated polysaccharides, indicating non-reducing terminal arabinofuranose residues in the native polymer . Similarly, GC-MS analysis of permethylated arabinans revealed its presence as a derivative, confirming specific glycosidic bond patterns in plant cell walls .
Properties
CAS No. |
6778-39-8 |
|---|---|
Molecular Formula |
C8H16O5 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
(2R,3S,4S)-5-hydroxy-2,3,4-trimethoxypentanal |
InChI |
InChI=1S/C8H16O5/c1-11-6(4-9)8(13-3)7(5-10)12-2/h4,6-8,10H,5H2,1-3H3/t6-,7-,8+/m0/s1 |
InChI Key |
TZGIHUVVJVQDHY-BIIVOSGPSA-N |
Isomeric SMILES |
CO[C@@H](CO)[C@@H]([C@H](C=O)OC)OC |
Canonical SMILES |
COC(CO)C(C(C=O)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Tri-O-methyl-L-arabinose typically involves the methylation of L-arabinose. One common method is the polycondensation of 2,3,4-tri-O-methyl-L-arabinono-1,5-lactone . Another approach involves the methylation of arabinose using methyl iodide in the presence of a base such as sodium hydride or potassium carbonate .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of carbohydrate methylation and purification can be applied on a larger scale to produce this compound.
Chemical Reactions Analysis
Types of Reactions: 2,3,4-Tri-O-methyl-L-arabinose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Periodate oxidation is commonly used to cleave vicinal diols in carbohydrates.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Reagents such as halides (e.g., methyl iodide) and bases (e.g., sodium hydride) are used for substitution reactions.
Major Products: The major products formed from these reactions include various methylated derivatives, lactones, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,3,4-Tri-O-methyl-L-arabinose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrates and glycosides.
Biology: The compound is used in studies of carbohydrate metabolism and enzyme specificity.
Industry: The compound can be used in the production of biodegradable polymers and other materials.
Mechanism of Action
The mechanism of action of 2,3,4-Tri-O-methyl-L-arabinose involves its interaction with specific enzymes and receptors in biological systems. The methoxy groups can influence the compound’s binding affinity and specificity for certain molecular targets. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interact with carbohydrate-processing enzymes and transporters .
Comparison with Similar Compounds
2.3.5-Tri-O-methyl-L-arabinose
- Structural Difference : Methylation occurs at positions 2, 3, and 5 instead of 2, 3, and 3.
- Application : Found in hydrolysates of methylated arabogalactan, suggesting branched structures in polysaccharides .
- Synthesis : Produced via partial methylation under conditions favoring specific hydroxyl reactivity.
2,3,4-Tri-O-methyl-D-glucuronic acid
- Structural Difference: A uronic acid derivative with a carboxyl group at C6, unlike the neutral arabinose.
- Role : Identified in degraded gum studies, indicating glucuronic acid residues in heteropolysaccharides .
Table 1: Key Properties of Methylated Arabinose Derivatives
Benzylated Derivatives: 2,3,4-Tri-O-benzyl-β-D-arabinopyranose
- Structural Difference : Benzyl groups replace methyl groups, increasing steric bulk and altering solubility.
- Synthesis : Uses benzyl bromide as the alkylating agent.
- Applications: Intermediate in glycosylation reactions; benzyl groups are selectively removable under hydrogenolysis, enabling stepwise oligosaccharide synthesis .
- Molecular Weight: 420.5 g/mol (vs. 192.17 g/mol for methylated arabinose) .
Acetylated Derivatives: 2,3,4-Tri-O-acetyl-β-L-arabinopyranosyl trichloroacetimidate
- Structural Difference: Acetyl groups at 2, 3, and 4 positions; anomeric carbon bears a trichloroacetimidate leaving group.
- Role: High-yield glycosyl donor in synthetic chemistry. The axial orientation of the trichloroacetimidate group enhances reactivity in glycosidic bond formation .
- Stability : Less stable than methylated derivatives under acidic or basic conditions due to labile acetyl groups.
Glycosidic Derivatives: 3-O-α-L-Rhamnopyranosyl-(1→2)-α-L-arabinopyranosides
- Structural Difference: Arabinose is linked to rhamnose via a glycosidic bond, forming bioactive saponins.
- Synthesis: Involves multi-step protection-deprotection strategies, highlighting the versatility of arabinose derivatives in drug development .
Isomeric Tri-O-methylated Sugars
2,3,6-Tri-O-methyl-D-galactose
- Structural Difference : Methylation at positions 2, 3, and 6 on a galactose backbone.
- Application: Indicates (1→4)-linked galactose residues in polysaccharides like arabinogalactans .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
